molecular formula C17H26N2O B12807674 10-Undecenamide, N-(4-pyridylmethyl)- CAS No. 102613-11-6

10-Undecenamide, N-(4-pyridylmethyl)-

Katalognummer: B12807674
CAS-Nummer: 102613-11-6
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: HMWXWKGXAPPCJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Undecenamide, N-(4-pyridylmethyl)- is a chemical compound with the molecular formula C17H26N2O It is known for its unique structure, which combines an amide group with a pyridylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenamide, N-(4-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with N-(4-pyridylmethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for 10-Undecenamide, N-(4-pyridylmethyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

10-Undecenamide, N-(4-pyridylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted pyridylmethyl derivatives.

Wissenschaftliche Forschungsanwendungen

10-Undecenamide, N-(4-pyridylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 10-Undecenamide, N-(4-pyridylmethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridylmethyl group can enhance the compound’s binding affinity to specific targets, while the undecenamide chain can influence its solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    10-Undecenamide: Lacks the pyridylmethyl group, making it less versatile in certain applications.

    N-(4-Pyridylmethyl)acetamide: Has a shorter alkyl chain, which can affect its physical properties and reactivity.

    N-(4-Pyridylmethyl)decanamide: Similar structure but with a different alkyl chain length.

Uniqueness

10-Undecenamide, N-(4-pyridylmethyl)- stands out due to its combination of a long alkyl chain and a pyridylmethyl group. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.

Eigenschaften

CAS-Nummer

102613-11-6

Molekularformel

C17H26N2O

Molekulargewicht

274.4 g/mol

IUPAC-Name

N-(pyridin-4-ylmethyl)undec-10-enamide

InChI

InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-10-17(20)19-15-16-11-13-18-14-12-16/h2,11-14H,1,3-10,15H2,(H,19,20)

InChI-Schlüssel

HMWXWKGXAPPCJA-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCCCC(=O)NCC1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.